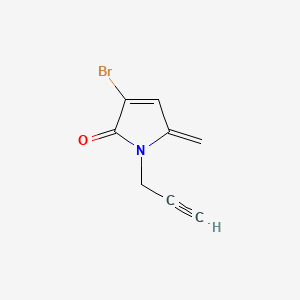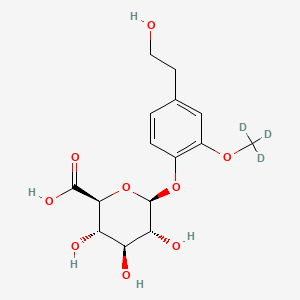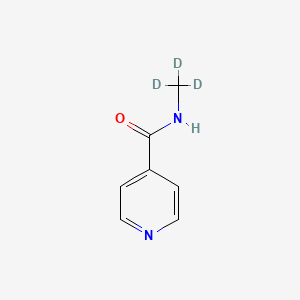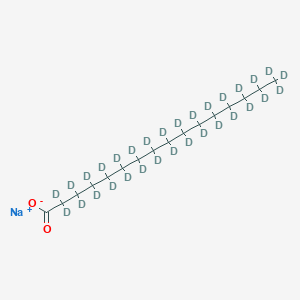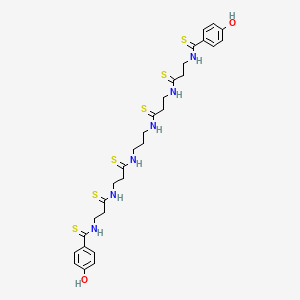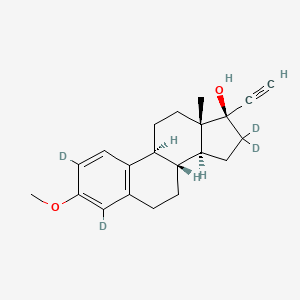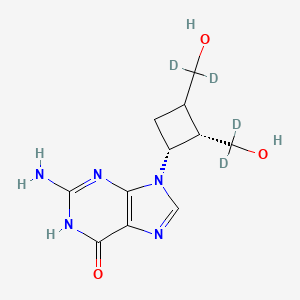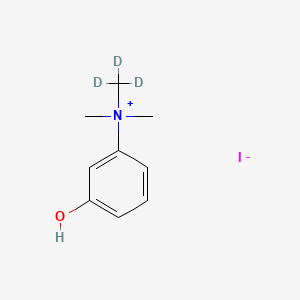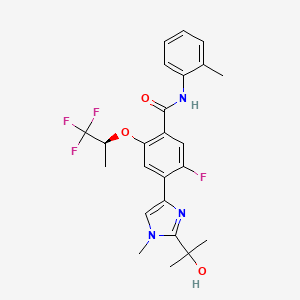
Zoxamide-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zoxamide-d5 is a deuterated form of Zoxamide, a fungicide primarily used to control oomycete diseases in crops such as potatoes, tomatoes, and grapes. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecular structure. This modification is often used in scientific research to study metabolic pathways and the environmental fate of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zoxamide-d5 involves the incorporation of deuterium atoms into the molecular structure of Zoxamide. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under elevated temperatures and pressures to ensure complete exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient hydrogen-deuterium exchange. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange process. The final product is then purified using techniques such as chromatography to ensure the desired level of deuteration.
化学反应分析
Types of Reactions
Zoxamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically conducted under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, conducted under various conditions depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Zoxamide-d5 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new fungicides and in environmental studies to assess the impact of fungicides on ecosystems.
作用机制
Zoxamide-d5 exerts its effects by disrupting the formation of microtubules in fungal cells. It binds to beta-tubulin, a protein that is essential for the polymerization of microtubules. This binding inhibits the assembly of microtubules, leading to mitotic arrest and cell death in the target fungi. The disruption of microtubule formation is a critical pathway in the compound’s fungicidal activity.
相似化合物的比较
Zoxamide-d5 belongs to the benzamide class of fungicides, which includes other compounds such as ethaboxam and diethofencarb. Compared to these compounds, this compound is unique due to its deuterated structure, which provides enhanced stability and allows for detailed metabolic and environmental studies. Other similar compounds include:
Ethaboxam: Another benzamide fungicide with a similar mode of action.
Diethofencarb: A phenylcarbamate fungicide that also targets microtubules but has different resistance profiles.
属性
分子式 |
C14H16Cl3NO2 |
|---|---|
分子量 |
341.7 g/mol |
IUPAC 名称 |
3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/i2D3,5D,6D |
InChI 键 |
SOUGWDPPRBKJEX-LYADJXJXSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1Cl)C([2H])([2H])[2H])Cl)[2H])C(=O)NC(C)(CC)C(=O)CCl |
规范 SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
